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molecular formula C20H23N3 B1265548 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile CAS No. 972-18-9

1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile

Cat. No. B1265548
M. Wt: 305.4 g/mol
InChI Key: VRQNYTJDMMMAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172076B2

Procedure details

To a solution of 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and 3-methylaniline (10.7 g, 0.1 mol) in glacial acetic acid (100 mL), trimethylsilyl cyanide (6.7 mL, 0.1 mol; Journal of Organic Chemistry, vol. 55, page 4207, year 1990) was added dropwise with the temp. of the reaction maintained <40° C. with an ice-water bath. After addition was complete, the reaction mixture was stirred at room temp. for 30 min, and poured into a mixture of ice (140 g) and concentrated ammonium hydroxide (168 g). The resultant mixture was extracted with chloroform (3 times). The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residual oil was triturated with diisopropyl ether (300 mL) and stirred at room temp. overnight. The white solid precipitated was filtered to provide the title compound.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12]C(=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].[OH-].[NH4+:24].[C:25](O)(=O)[CH3:26]>C[Si](C#N)(C)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:25]([C:26]#[N:24])([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:16]([CH3:15])[CH:17]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1
Step Three
Name
ice
Quantity
140 g
Type
reactant
Smiles
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temp. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Journal of Organic Chemistry, vol. 55, page 4207, year 1990) was added dropwise with the temp
TEMPERATURE
Type
TEMPERATURE
Details
of the reaction maintained <40° C. with an ice-water bath
ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with chloroform (3 times)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil was triturated with diisopropyl ether (300 mL)
STIRRING
Type
STIRRING
Details
stirred at room temp. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(NC1=CC(=CC=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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